molecular formula C10H16N2 B13034580 1-(3-Methylpyridin-2-yl)butan-1-amine

1-(3-Methylpyridin-2-yl)butan-1-amine

Cat. No.: B13034580
M. Wt: 164.25 g/mol
InChI Key: WGXKOFUCZSBSMJ-UHFFFAOYSA-N
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Description

1-(3-Methylpyridin-2-yl)butan-1-amine is an organic compound with the molecular formula C10H16N2. It is a derivative of pyridine, characterized by a butan-1-amine group attached to the 3-methylpyridin-2-yl moiety.

Preparation Methods

The synthesis of 1-(3-Methylpyridin-2-yl)butan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyridine with butan-1-amine under specific conditions. The reaction typically requires a catalyst, such as palladium, and may involve a cross-coupling reaction like the Suzuki reaction . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(3-Methylpyridin-2-yl)butan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Methylpyridin-2-yl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methylpyridin-2-yl)butan-1-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Methylpyridin-2-yl)butan-1-amine can be compared with other similar compounds, such as:

    1-(3-Chloropyridin-2-yl)butan-1-amine: Similar structure but with a chlorine atom instead of a methyl group.

    1-(3-Methylpyridin-2-yl)propan-1-amine: Similar structure but with a shorter carbon chain.

    1-(3-Methylpyridin-2-yl)butan-2-amine:

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

1-(3-methylpyridin-2-yl)butan-1-amine

InChI

InChI=1S/C10H16N2/c1-3-5-9(11)10-8(2)6-4-7-12-10/h4,6-7,9H,3,5,11H2,1-2H3

InChI Key

WGXKOFUCZSBSMJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C=CC=N1)C)N

Origin of Product

United States

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